molecular formula C33H45N7O3 B14106962 N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B14106962
M. Wt: 587.8 g/mol
InChI Key: SWXVOLIWBPQKDE-UHFFFAOYSA-N
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Description

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a triazoloquinazoline core, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a ketone or aldehyde.

    Construction of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through various cyclization reactions, such as the reaction of hydrazine derivatives with quinazoline precursors.

    Functional Group Modifications:

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole moiety.

    Piperazine Derivatives: Compounds like ciprofloxacin and ofloxacin, which are antibiotics, contain the piperazine ring.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, contain the quinazoline core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C33H45N7O3

Molecular Weight

587.8 g/mol

IUPAC Name

N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C33H45N7O3/c1-24(2)43-21-9-18-39-32(42)28-12-5-6-13-29(28)40-30(35-36-33(39)40)14-15-31(41)34-16-8-17-37-19-20-38(26(4)23-37)27-11-7-10-25(3)22-27/h5-7,10-13,22,24,26H,8-9,14-21,23H2,1-4H3,(H,34,41)

InChI Key

SWXVOLIWBPQKDE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C

Origin of Product

United States

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